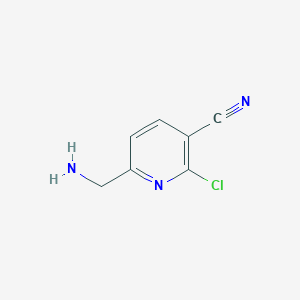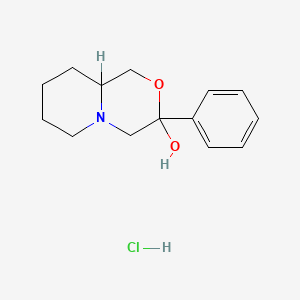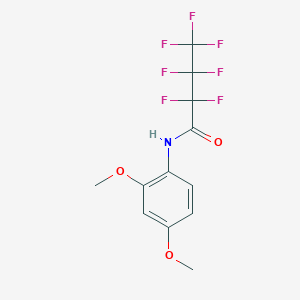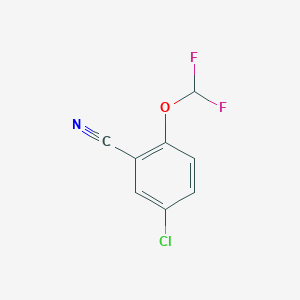![molecular formula C13H23NS B14142351 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene CAS No. 89149-15-5](/img/structure/B14142351.png)
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with specific molecular pathways, including the inhibition of enzymes and disruption of cellular signaling processes, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but lacking the pentyl group.
Thiazolopyrimidine: Another compound with a thiazolidine ring system, known for its medicinal properties.
1,3,4-Thiadiazole: A compound with a thiadiazole ring, also studied for its biological activities.
Uniqueness
2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms within the ring system contributes to its reactivity and potential as a versatile building block in synthetic chemistry and drug development .
Properties
CAS No. |
89149-15-5 |
|---|---|
Molecular Formula |
C13H23NS |
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2-pentyl-1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C13H23NS/c1-2-3-5-8-12-11-14-13(15-12)9-6-4-7-10-13/h11-12H,2-10H2,1H3 |
InChI Key |
UJKLRVLUTFPMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=NC2(S1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)



![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)



![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
